8-Quinolinol hemisulfate

Catalog No.
S1897300
CAS No.
207386-91-2
M.F
C18H18N2O7S
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Quinolinol hemisulfate

CAS Number

207386-91-2

Product Name

8-Quinolinol hemisulfate

IUPAC Name

quinolin-8-ol;sulfuric acid;hydrate

Molecular Formula

C18H18N2O7S

Molecular Weight

406.4 g/mol

InChI

InChI=1S/2C9H7NO.H2O4S.H2O/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4;/h2*1-6,11H;(H2,1,2,3,4);1H2

InChI Key

BNCXJZDIJIVJJO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.O.OS(=O)(=O)O

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.O.OS(=O)(=O)O

Chelating Agent

-Quinolinol hemisulfate functions as a chelating agent. This means it can form complexes with metal ions by binding to them through its hydroxyl and nitrogen atoms. This property allows researchers to sequester specific metal ions from solutions, which can be helpful in various fields like:

  • Purification of proteins and enzymes: By selectively chelating unwanted metal ions, 8-Quinolinol hemisulfate can aid in the purification of proteins and enzymes for further study [Source: Sigma-Aldrich product page on 8-Hydroxyquinoline 98 ()].
  • Study of metal-ion interactions: 8-Quinolinol hemisulfate's ability to form complexes with metal ions makes it a valuable tool for researchers investigating the interactions between metals and biological molecules [Source: MedChemExpress product page on 8-Hydroxyquinoline hemisulfate ()].

Antiseptic and Antifungal Properties

Research suggests that 8-Quinolinol hemisulfate exhibits antiseptic and antifungal properties. This makes it a potential candidate for the development of new disinfectants and antifungal medications. However, more research is needed to determine its efficacy and safety for these applications [Source: MedChemExpress product page on 8-Hydroxyquinoline hemisulfate ()].

Transcription Inhibition

Studies have shown that 8-Quinolinol hemisulfate can inhibit transcription, the process by which DNA is copied into RNA. This ability to interfere with gene expression makes it a potentially useful tool for researchers studying gene regulation and disease processes [Source: MedChemExpress product page on 8-Hydroxyquinoline hemisulfate ()].

8-Quinolinol hemisulfate, also known as 8-hydroxyquinoline hemisulfate, is a derivative of 8-hydroxyquinoline, an organic compound that belongs to the class of heterocyclic compounds. This compound appears as a yellow crystalline solid and is primarily recognized for its chelating properties, enabling it to form stable complexes with various metal ions. The hemisulfate salt form enhances its solubility in water, making it more versatile for various applications in biological and chemical settings .

  • Chelation: It reacts with metal ions, forming 8-hydroxyquinolinato-chelate complexes. This reaction is essential for the quantitative determination of metals in analytical chemistry .
  • Proton Transfer: In aqueous solutions, it can lose a proton, resulting in the formation of its conjugate base, which has a pKa value of approximately 9.9. This proton transfer is crucial for its function as a chelating agent .
  • Photo-induced Reactions: Under UV light, 8-hydroxyquinoline can convert into zwitterionic forms, where a hydrogen atom shifts from oxygen to nitrogen, affecting its reactivity and potential applications .

8-Quinolinol hemisulfate exhibits various biological activities:

  • Antiseptic Properties: It has demonstrated antiseptic and disinfectant capabilities, making it useful in medical applications .
  • Antimicrobial Activity: This compound possesses mild fungistatic and bacteriostatic properties, contributing to its use in treating infections .
  • Potential Anticancer Activity: Historically, 8-hydroxyquinoline has been investigated for its potential as an anticancer agent due to its ability to inhibit cellular processes .

The synthesis of 8-quinolinol hemisulfate can be achieved through various methods:

  • Hydroxylation of Quinoline: The primary method involves the hydroxylation of quinoline using strong oxidizing agents to introduce the hydroxyl group at the 8-position .
  • Salt Formation: The conversion into the hemisulfate form can be accomplished by reacting 8-hydroxyquinoline with sulfuric acid or by neutralizing 8-hydroxyquinoline sulfate with appropriate bases .

The applications of 8-quinolinol hemisulfate are diverse:

  • Analytical Chemistry: It is widely used as a reagent for detecting trace metals due to its chelating properties .
  • Pharmaceuticals: Its antiseptic and antimicrobial properties make it valuable in developing topical treatments and disinfectants .
  • Material Science: The aluminum complex derived from this compound is utilized in organic light-emitting diodes (OLEDs) due to its luminescent properties .

Studies have shown that 8-quinolinol hemisulfate interacts with various biological systems:

  • Metal Ion Interaction: It forms stable complexes with metal ions such as zinc and aluminum, which can influence biological pathways and metal homeostasis in living organisms .
  • Cellular Effects: Research indicates that it may affect cellular signaling pathways due to its ability to chelate essential metal ions necessary for enzymatic functions .

Similar Compounds

Several compounds share structural similarities with 8-quinolinol hemisulfate. Here is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
8-HydroxyquinolineYesParent compound; used in various formulations
NitroxolineYesContains nitro group; used as an antiprotozoal
5-Nitro-8-hydroxyquinolineYesExhibits enhanced antimicrobial activity
2-HydroxyquinolineYesDifferent position of hydroxyl group; less potent
8-MercaptoquinolineYesContains thiol group; different reactivity

While these compounds share structural characteristics with 8-quinolinol hemisulfate, each possesses distinctive features that influence their specific applications and biological activities.

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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